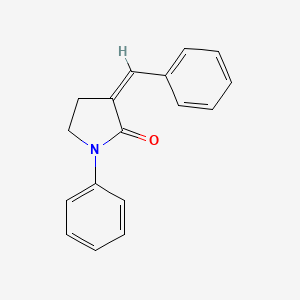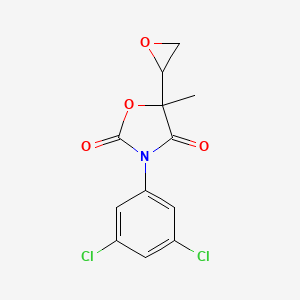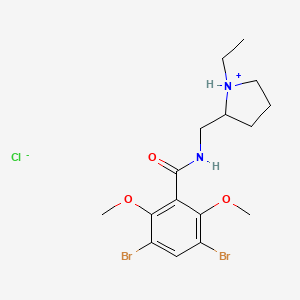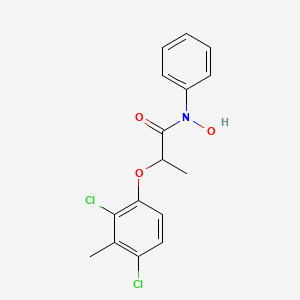
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane is an organic compound with the molecular formula C6H12ClF2O. This compound is characterized by the presence of a chloro-difluoroethoxy group attached to a methylpropane backbone. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane typically involves the reaction of 2-chloro-1,1-difluoroethanol with 2-methylpropane in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a strong base, such as sodium hydroxide, at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly used.
Major Products Formed
Substitution Reactions: Formation of 2-(2-hydroxy-1,1-difluoroethoxy)-2-methylpropane.
Oxidation Reactions: Formation of 2-(2-chloro-1,1-difluoroethoxy)-2-methylpropanone.
Reduction Reactions: Formation of 2-(2-chloro-1,1-difluoroethoxy)-2-methylpropanol.
Scientific Research Applications
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-difluoroethoxy group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-1,1-difluoroethoxy)propane
- 2-(2-Chloro-1,1-difluoroethoxy)butane
- 2-(2-Chloro-1,1-difluoroethoxy)pentane
Uniqueness
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions. These properties make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
82949-08-4 |
|---|---|
Molecular Formula |
C6H11ClF2O |
Molecular Weight |
172.60 g/mol |
IUPAC Name |
2-(2-chloro-1,1-difluoroethoxy)-2-methylpropane |
InChI |
InChI=1S/C6H11ClF2O/c1-5(2,3)10-6(8,9)4-7/h4H2,1-3H3 |
InChI Key |
NSCHJKXVDFUSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(CCl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)


![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)

![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)


![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)

